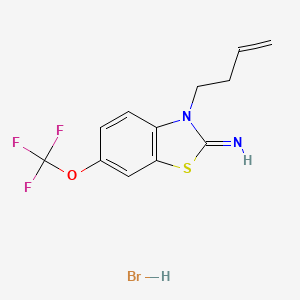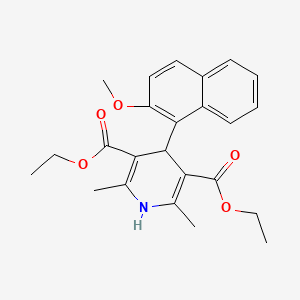![molecular formula C36H23BrN2 B8380536 9-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)-3-bromo-9H-carbazole](/img/structure/B8380536.png)
9-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)-3-bromo-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4’-(9H-carbazol-9-yl)biphenyl-4-yl)-3-bromo-9H-carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique electronic properties, making them valuable in various scientific and industrial applications, particularly in the field of organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4’-(9H-carbazol-9-yl)biphenyl-4-yl)-3-bromo-9H-carbazole typically involves multiple steps, starting from commercially available carbazole. The synthetic route includes:
Bromination: Carbazole is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Suzuki Coupling: The brominated carbazole undergoes a Suzuki coupling reaction with a biphenylboronic acid derivative in the presence of a palladium catalyst and a base like potassium carbonate.
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for bromination and coupling reactions, and employing large-scale purification techniques such as crystallization and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
9-(4’-(9H-carbazol-9-yl)biphenyl-4-yl)-3-bromo-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carbazole-9,4’-dione derivatives.
Reduction: Formation of 9-(4’-(9H-carbazol-9-yl)biphenyl-4-yl)-3-hydroxy-9H-carbazole.
Substitution: Formation of 9-(4’-(9H-carbazol-9-yl)biphenyl-4-yl)-3-alkyl-9H-carbazole derivatives.
Applications De Recherche Scientifique
9-(4’-(9H-carbazol-9-yl)biphenyl-4-yl)-3-bromo-9H-carbazole has several scientific research applications:
Organic Electronics: Used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Photovoltaic Devices: Employed in the active layers of organic field-effect transistors (OFETs) and OPVs.
Biomedical Research: Investigated for its potential use in drug delivery systems and as a fluorescent probe in biological imaging.
Mécanisme D'action
The mechanism of action of 9-(4’-(9H-carbazol-9-yl)biphenyl-4-yl)-3-bromo-9H-carbazole in electronic devices involves its ability to transport holes efficiently. The compound’s molecular structure allows for effective overlap of π-orbitals, facilitating charge transfer. In OLEDs, it acts as a host material, providing a suitable matrix for energy transfer from dopant molecules, leading to enhanced electroluminescence and color purity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Known for its use in OLEDs as a hole transport material.
1,3-Bis(9H-carbazol-9-yl)benzene: Another carbazole derivative used in organic electronics.
Uniqueness
9-(4’-(9H-carbazol-9-yl)biphenyl-4-yl)-3-bromo-9H-carbazole is unique due to the presence of the bromine atom, which allows for further functionalization and modification. This makes it a versatile compound for various applications in organic electronics and materials science.
Propriétés
Formule moléculaire |
C36H23BrN2 |
|---|---|
Poids moléculaire |
563.5 g/mol |
Nom IUPAC |
3-bromo-9-[4-(4-carbazol-9-ylphenyl)phenyl]carbazole |
InChI |
InChI=1S/C36H23BrN2/c37-26-17-22-36-32(23-26)31-9-3-6-12-35(31)39(36)28-20-15-25(16-21-28)24-13-18-27(19-14-24)38-33-10-4-1-7-29(33)30-8-2-5-11-34(30)38/h1-23H |
Clé InChI |
FOCYQRGVBUHMAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)Br)C8=CC=CC=C86 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![7-Chloro-2-pyrimidin-2-ylthieno[3,2-b]pyridine](/img/structure/B8380527.png)





